molecular formula C12H12N2O B8503332 3-(3-Methoxyphenyl)glutaronitrile

3-(3-Methoxyphenyl)glutaronitrile

Cat. No. B8503332
M. Wt: 200.24 g/mol
InChI Key: KJYZVTXVCXTKRM-UHFFFAOYSA-N
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Patent
US04261995

Procedure details

A solution consisting of 25 g of m-anisaldehyde, 47 g of cyanoacetic acid and 3 ml of piperidine in 120 ml of pyridine is placed in a suitable reaction vessel and kept in a 110° oil-bath for 22 hours. Most of the solvent is removed under reduced pressure and the remaining oil is dissolved in about 400 ml of toluene. The solution is washed sequentially with equal volumes of water, 10% hydrochloric acid and saturated sodium bicarbonate. The washed solution is then concentrated under vacuum and the residue is distilled to give 20.7 g of 3-(3-methoxyphenyl)glutaronitrile, bp 146°-153° at 0.01 mm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[C:11]([CH2:13]C(O)=O)#[N:12].[NH:17]1CCC[CH2:19][CH2:18]1>N1C=CC=CC=1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:1]([CH2:13][C:11]#[N:12])[CH2:19][C:18]#[N:17])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a suitable reaction vessel
CUSTOM
Type
CUSTOM
Details
kept in a 110°
CUSTOM
Type
CUSTOM
Details
for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil is dissolved in about 400 ml of toluene
WASH
Type
WASH
Details
The solution is washed sequentially with equal volumes of water, 10% hydrochloric acid and saturated sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The washed solution is then concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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